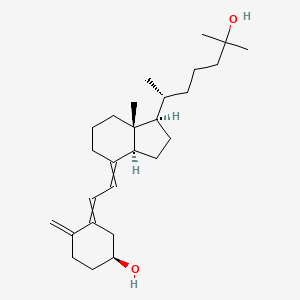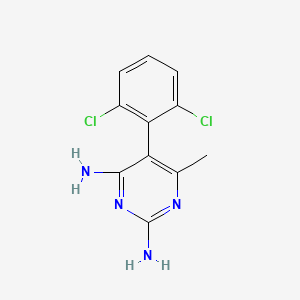
Calcifediol
Overview
Description
Mechanism of Action
Target of Action
Calcifediol, also known as Calcidiol, primarily targets the Vitamin D Receptor (VDR) . The VDR is present in the cells of various organs, and the proper functioning of musculoskeletal, nervous, cardiovascular, and immune systems is strongly dependent on vitamin D .
Mode of Action
This compound is transformed in the kidney by 25-hydroxyvitamin D3-1- (alpha)-hydroxylase to calcitriol, the active form of vitamin D3 . Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression . This compound has also been shown to bind to the VDR with weaker affinity than calcitriol, thus exerting gene-regulatory properties . Moreover, this compound may also trigger rapid non-genomic responses through its interaction with specific membrane vitamin D receptors .
Biochemical Pathways
This compound plays a crucial role in the metabolic pathway to active vitamin D . It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D . It also affects the Fibroblast Growth Factor-23 (FGF-23) pathway. In response to hyperphosphatemia, FGF-23 suppresses phosphate reabsorption and 1,25 (OH) 2 D synthesis in the kidneys .
Pharmacokinetics
This compound differs pharmacokinetically from vitamin D3 in several ways. It achieves target serum 25(OH)D concentrations more rapidly and has a predictable and linear dose–response curve irrespective of baseline serum 25(OH)D concentrations . The intestinal absorption of this compound is relatively preserved in patients with fat malabsorption, and it is more hydrophilic than vitamin D3, thus is less prone to sequestration in adipose tissue .
Result of Action
The primary result of this compound’s action is the regulation of calcium and phosphorus levels in the body, which is crucial for bone mineralization and skeletal health . Calcitriol promotes intestinal absorption of calcium through binding to the vitamin D receptor in the mucosal cytoplasm of the intestine . It also increases the serum calcium concentrations by increasing GI absorption of phosphorus and calcium, increasing osteoclastic resorption, and increasing distal renal tubular reabsorption of calcium .
Action Environment
Environmental factors such as sunlight exposure can influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Calcifediol is involved in various biochemical reactions. It is transformed in the kidney by 25-hydroxyvitamin D3-1-(alpha)-hydroxylase to calcitriol . This compound also binds to the Vitamin D Receptor (VDR) with weaker affinity than calcitriol, thus exerting gene-regulatory properties .
Cellular Effects
This compound influences cell function by modulating gene expression. It binds to intracellular receptors that then function as transcription factors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to calcitriol, the active form of vitamin D3, in the kidneys . Calcitriol then binds to intracellular receptors, functioning as transcription factors to modulate gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound achieves target serum 25 (OH)D concentrations more rapidly than vitamin D3 .
Metabolic Pathways
This compound is involved in the metabolic pathway of vitamin D3. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D .
Transport and Distribution
This compound is more hydrophilic than vitamin D3 and thus is less prone to sequestration in adipose tissue . This property influences its transport and distribution within cells and tissues .
Subcellular Localization
Given its role in gene regulation, it is likely to be found in the nucleus where it can interact with the genome .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcifediol is synthesized in the liver through the hydroxylation of cholecalciferol (vitamin D3) at the 25-position . This enzymatic reaction is primarily catalyzed by the enzyme CYP2R1, although other enzymes such as mitochondrial CYP27A1 can also contribute . The reaction conditions typically involve the presence of these enzymes and appropriate cofactors to facilitate the hydroxylation process.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification of cholecalciferol from natural sources, followed by its enzymatic conversion to this compound. The process includes several steps such as extraction, purification, enzymatic hydroxylation, and final purification to obtain high-purity this compound suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Calcifediol undergoes several types of chemical reactions, including hydroxylation, oxidation, and reduction . The primary reaction is the hydroxylation of cholecalciferol to form this compound . Further hydroxylation of this compound in the kidney produces calcitriol, the active form of vitamin D .
Common Reagents and Conditions:
Hydroxylation: Enzymes such as CYP2R1 and CYP27A1, along with necessary cofactors.
Oxidation and Reduction: Various oxidizing and reducing agents can be used in laboratory settings to study the chemical properties of this compound.
Major Products Formed:
Calcitriol (1,25-dihydroxyvitamin D3): Formed by further hydroxylation of this compound in the kidney.
Other Metabolites: Various hydroxylated and oxidized derivatives of this compound can be formed under different experimental conditions.
Scientific Research Applications
Calcifediol has a wide range of scientific research applications in various fields:
Chemistry:
Biology:
Medicine:
- Used to treat and prevent vitamin D deficiency and related disorders such as rickets, osteomalacia, and osteoporosis .
- Investigated for its potential role in modulating immune function and reducing the risk of chronic diseases .
Industry:
Comparison with Similar Compounds
Cholecalciferol (Vitamin D3): The precursor to calcifediol, synthesized in the skin upon exposure to sunlight.
Ergocalciferol (Vitamin D2): A plant-derived form of vitamin D, also hydroxylated to form 25-hydroxyergocalciferol.
Calcitriol (1,25-dihydroxyvitamin D3): The active hormonal form of vitamin D, produced by further hydroxylation of this compound.
Comparison:
Cholecalciferol vs. This compound: this compound is more hydrophilic and less prone to sequestration in adipose tissue compared to cholecalciferol.
This compound vs. Ergocalciferol: this compound is more potent and has a more predictable dose-response curve compared to ergocalciferol.
This compound vs. Calcitriol: this compound is a precursor to calcitriol and is used to assess vitamin D status, while calcitriol is the active form that exerts physiological effects.
This compound’s unique properties, such as its rapid and predictable increase in serum 25-hydroxyvitamin D levels, make it a valuable compound for both clinical and research applications .
Properties
Key on ui mechanism of action |
Calcidiol is transformed in the kidney by 25-hydroxyvitamin D3-1-(alpha)-hydroxylase to calcitriol, the active form of vitamin D3. Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression. Like the receptors for other steroid hormones and thyroid hormones, the vitamin D receptor has hormone-binding and DNA-binding domains. The vitamin D receptor forms a complex with another intracellular receptor, the retinoid-X receptor, and that heterodimer is what binds to DNA. In most cases studied, the effect is to activate transcription, but situations are also known in which vitamin D suppresses transcription. Calcitriol increases the serum calcium concentrations by: increasing GI absorption of phosphorus and calcium, increasing osteoclastic resorption, and increasing distal renal tubular reabsorption of calcium. Calcitriol appears to promote intestinal absorption of calcium through binding to the vitamin D receptor in the mucosal cytoplasm of the intestine. Subsequently, calcium is absorbed through formation of a calcium-binding protein. |
|---|---|
CAS No. |
19356-17-3 |
Molecular Formula |
C27H44O2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(1R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12?/t20-,23-,24-,25+,27-/m1/s1 |
InChI Key |
JWUBBDSIWDLEOM-LQOOILFQSA-N |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@@H](CCC3=C)O)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Appearance |
Solid powder |
Key on ui other cas no. |
64719-49-9 19356-17-3 36149-00-5 |
physical_description |
Solid |
Pictograms |
Acute Toxic; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Insoluble |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
25 Hydroxycholecalciferol 25 Hydroxycholecalciferol Monohydrate 25 Hydroxyvitamin D 3 25 Hydroxyvitamin D3 25-Hydroxycholecalciferol 25-Hydroxycholecalciferol Monohydrate 25-Hydroxyvitamin D 3 25-Hydroxyvitamin D3 Anhydrous, Calcifediol Calcidiol Calcifediol Calcifediol Anhydrous Calcifediol, (3 alpha,5Z,7E)-Isomer Calcifediol, (3 beta,5E,7E)-Isomer Calderol Dedrogyl Hidroferol Monohydrate, 25-Hydroxycholecalciferol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2,2-dimethylbutanoylamino)phenyl] N-methylcarbamate](/img/structure/B1668131.png)

![methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)




![2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid](/img/structure/B1668145.png)

![4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione](/img/structure/B1668148.png)




